1-(6-bromo-1H-indazol-3-yl)-4-(1-pyrrolidinylcarbonyl)-2-pyrrolidinone
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Overview
Description
1-(6-bromo-1H-indazol-3-yl)-4-(1-pyrrolidinylcarbonyl)-2-pyrrolidinone is a synthetic organic compound that belongs to the class of indazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-bromo-1H-indazol-3-yl)-4-(1-pyrrolidinylcarbonyl)-2-pyrrolidinone typically involves multi-step organic reactions. The starting materials may include 6-bromoindazole and pyrrolidinone derivatives. Common synthetic routes may involve:
Nucleophilic substitution: Reacting 6-bromoindazole with a suitable nucleophile to introduce the pyrrolidinylcarbonyl group.
Cyclization reactions: Forming the indazole ring structure through cyclization reactions.
Purification: Using techniques such as recrystallization or chromatography to purify the final product.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include:
Batch reactors: For controlled reaction conditions.
Continuous flow reactors: For efficient and scalable production.
Automated synthesis: Using robotic systems for high-throughput synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(6-bromo-1H-indazol-3-yl)-4-(1-pyrrolidinylcarbonyl)-2-pyrrolidinone can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions to modify the compound.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may introduce new functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 1-(6-bromo-1H-indazol-3-yl)-4-(1-pyrrolidinylcarbonyl)-2-pyrrolidinone involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymatic activity.
Receptors: Binding to receptors to modulate their function.
Pathways: Affecting cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1H-indazole derivatives: Compounds with similar indazole structures.
Pyrrolidinone derivatives: Compounds with similar pyrrolidinone moieties.
Uniqueness
1-(6-bromo-1H-indazol-3-yl)-4-(1-pyrrolidinylcarbonyl)-2-pyrrolidinone is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.
For detailed and specific information, consulting scientific literature and databases is recommended
Properties
Molecular Formula |
C16H17BrN4O2 |
---|---|
Molecular Weight |
377.24 g/mol |
IUPAC Name |
1-(6-bromo-1H-indazol-3-yl)-4-(pyrrolidine-1-carbonyl)pyrrolidin-2-one |
InChI |
InChI=1S/C16H17BrN4O2/c17-11-3-4-12-13(8-11)18-19-15(12)21-9-10(7-14(21)22)16(23)20-5-1-2-6-20/h3-4,8,10H,1-2,5-7,9H2,(H,18,19) |
InChI Key |
JUJJNJOSJQNCRG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)C2CC(=O)N(C2)C3=NNC4=C3C=CC(=C4)Br |
Origin of Product |
United States |
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